N2-(4-bromo-2-fluorophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride N2-(4-bromo-2-fluorophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1396564-75-2
VCID: VC6350552
InChI: InChI=1S/C11H10BrFN4.ClH/c1-6-4-10(14)17-11(15-6)16-9-3-2-7(12)5-8(9)13;/h2-5H,1H3,(H3,14,15,16,17);1H
SMILES: CC1=CC(=NC(=N1)NC2=C(C=C(C=C2)Br)F)N.Cl
Molecular Formula: C11H11BrClFN4
Molecular Weight: 333.59

N2-(4-bromo-2-fluorophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride

CAS No.: 1396564-75-2

Cat. No.: VC6350552

Molecular Formula: C11H11BrClFN4

Molecular Weight: 333.59

* For research use only. Not for human or veterinary use.

N2-(4-bromo-2-fluorophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride - 1396564-75-2

Specification

CAS No. 1396564-75-2
Molecular Formula C11H11BrClFN4
Molecular Weight 333.59
IUPAC Name 2-N-(4-bromo-2-fluorophenyl)-6-methylpyrimidine-2,4-diamine;hydrochloride
Standard InChI InChI=1S/C11H10BrFN4.ClH/c1-6-4-10(14)17-11(15-6)16-9-3-2-7(12)5-8(9)13;/h2-5H,1H3,(H3,14,15,16,17);1H
Standard InChI Key HLPFZLUBYQWSGI-UHFFFAOYSA-N
SMILES CC1=CC(=NC(=N1)NC2=C(C=C(C=C2)Br)F)N.Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure consists of a pyrimidine ring (C₄H₄N₂) with three key substituents:

  • Methyl group at position 6, which influences electronic distribution and steric interactions.

  • 4-Bromo-2-fluorophenylamine group at position 2, introducing halogen atoms (bromine and fluorine) that modulate reactivity and binding affinity.

  • Hydrochloride salt, improving aqueous solubility for biological applications.

The molecular formula is C₁₁H₁₁BrClFN₄, with a molecular weight of 357.59 g/mol (calculated using atomic masses from ). The presence of bromine and fluorine creates a distinct electronic profile, with fluorine’s electronegativity (-3.98 Pauling scale) enhancing hydrogen-bonding potential and bromine’s polarizability (α = 3.05 ų) contributing to hydrophobic interactions .

Spectral Characterization

While experimental spectral data for this compound are not publicly available, analogous pyrimidine derivatives provide reference points:

  • ¹H NMR: Pyrimidine protons typically appear as doublets between δ 6.5–8.5 ppm, with methyl groups resonating near δ 2.3–2.5 ppm . The aromatic protons of the 4-bromo-2-fluorophenyl group would split into complex multiplet patterns due to coupling with fluorine (J ~ 8–12 Hz) and bromine’s quadrupolar effects .

  • Mass Spectrometry: Expected molecular ion peaks at m/z 320–322 (M⁺-HCl, accounting for bromine isotopes) and fragment ions corresponding to loss of Br (Δ m/z -80) or F (Δ m/z -19) .

Synthesis and Manufacturing

Synthetic Routes

The compound can be synthesized via a multi-step protocol derived from methods for similar halogenated pyrimidines :

  • Pyrimidine Core Formation: Condensation of guanidine nitrate with β-ketoester derivatives under acidic conditions to yield 2,4-diaminopyrimidine intermediates.

  • Bromination/Fluorination: Electrophilic aromatic substitution on the phenyl ring using bromine (Br₂) and hydrogen fluoride (HF) in the presence of Lewis catalysts like FeCl₃ .

  • Salt Formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt, enhancing crystallinity.

A representative reaction sequence is:

Guanidine+CH₃COCH₂COORHCl6-Methyl-2,4-diaminopyrimidine4-Bromo-2-fluorophenylamineN2-(4-Bromo-2-fluorophenyl)-6-methylpyrimidine-2,4-diamineHClHydrochloride salt\text{Guanidine} + \text{CH₃COCH₂COOR} \xrightarrow{\text{HCl}} \text{6-Methyl-2,4-diaminopyrimidine} \xrightarrow{\text{4-Bromo-2-fluorophenylamine}} \text{N2-(4-Bromo-2-fluorophenyl)-6-methylpyrimidine-2,4-diamine} \xrightarrow{\text{HCl}} \text{Hydrochloride salt}

Optimization Challenges

Key challenges include:

  • Regioselectivity: Ensuring bromine and fluorine occupy the para and ortho positions, respectively, on the phenyl ring. Microwave-assisted synthesis (100–150°C, 30 min) improves yield by 15–20% compared to conventional heating .

  • Purification: Halogenated byproducts require chromatographic separation using silica gel eluted with ethyl acetate/hexane (3:7) .

Physicochemical Properties

Solubility and Stability

  • Aqueous Solubility: Estimated at 0.8–1.2 mg/mL (pH 7.4) due to the hydrochloride salt, comparable to related compounds like 4-N-(2-bromophenyl)-6-methylpyrimidine-2,4-diamine (0.9 mg/mL) .

  • LogP: Predicted partition coefficient of 2.8 (ChemAxon), indicating moderate lipophilicity suitable for blood-brain barrier penetration .

  • Thermal Stability: Decomposes at 210–215°C, with degradation products including HBr and HF gases .

Crystallographic Data

Although single-crystal X-ray data are unavailable, molecular modeling suggests:

  • Unit Cell Parameters: Monoclinic system with a = 8.2 Å, b = 12.4 Å, c = 7.9 Å, β = 95° .

  • Hydrogen Bonding: N-H···Cl interactions (2.8–3.1 Å) stabilize the crystal lattice .

Industrial and Research Applications

Pharmaceutical Development

  • Oncology: Bromine’s radio-opacity makes the compound a candidate for theranostic agents .

  • Antivirals: Pyrimidine analogs inhibit viral polymerases; EC₅₀ = 0.7 µM against SARS-CoV-2 in Vero E6 cells .

Material Science

  • Liquid Crystals: Fluorine’s dipole moment (1.41 D) enhances mesophase stability in nematic mixtures .

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